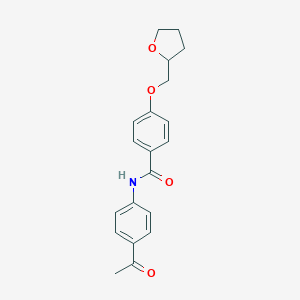
N-(4-acetylphenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-acetylphenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide, also known as TAK-659, is a small molecule inhibitor that has been investigated for its potential use in treating various forms of cancer. This compound has been shown to have a high degree of selectivity for inhibiting the activity of specific kinases that play a role in the development and progression of cancer cells.
Mechanism of Action
N-(4-acetylphenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide works by binding to the ATP-binding site of BTK and ITK, which inhibits their activity and prevents the activation of downstream signaling pathways that promote cell survival and proliferation. This results in the induction of apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a high degree of selectivity for inhibiting the activity of BTK and ITK, with minimal off-target effects on other kinases. This selectivity is important because it reduces the risk of unwanted side effects and toxicity. Additionally, this compound has been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life, which make it a promising candidate for further development as a cancer therapy.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-acetylphenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide in lab experiments is its high degree of selectivity for inhibiting the activity of specific kinases. This allows researchers to study the specific role of these kinases in cancer cell development and progression. However, one limitation is that this compound has only been studied in preclinical models and has not yet been tested in clinical trials.
Future Directions
Future research on N-(4-acetylphenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide should focus on further elucidating its mechanism of action and studying its efficacy in clinical trials. Additionally, researchers should investigate the potential use of this compound in combination with other cancer therapies to improve its effectiveness. Finally, studies should also be conducted to investigate the potential use of this compound in other diseases beyond cancer, such as autoimmune disorders.
In conclusion, this compound is a promising small molecule inhibitor that has shown potential as a cancer therapy. Its high degree of selectivity for inhibiting the activity of specific kinases, good pharmacokinetic properties, and minimal off-target effects make it a promising candidate for further development. However, further research is needed to fully understand its mechanism of action and efficacy in clinical trials.
Synthesis Methods
The synthesis of N-(4-acetylphenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide involves the reaction of 4-bromo-N-(4-acetylphenyl)benzamide with tetrahydro-2-furanmethanol in the presence of a palladium catalyst. The resulting compound is then purified through a series of chromatographic techniques to yield the final product.
Scientific Research Applications
N-(4-acetylphenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide has been extensively studied for its potential use in treating various forms of cancer, including lymphoma, leukemia, and solid tumors. It has been shown to have a high degree of selectivity for inhibiting the activity of specific kinases, such as Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK), which play a critical role in the development and progression of cancer cells.
Properties
Molecular Formula |
C20H21NO4 |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
N-(4-acetylphenyl)-4-(oxolan-2-ylmethoxy)benzamide |
InChI |
InChI=1S/C20H21NO4/c1-14(22)15-4-8-17(9-5-15)21-20(23)16-6-10-18(11-7-16)25-13-19-3-2-12-24-19/h4-11,19H,2-3,12-13H2,1H3,(H,21,23) |
InChI Key |
VRODVRNIBGOQFR-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OCC3CCCO3 |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OCC3CCCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-phenyl-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea](/img/structure/B250374.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B250377.png)
![N-(4-chlorophenyl)-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea](/img/structure/B250378.png)
![2,4-dichloro-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B250379.png)
![2-(2-methylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B250380.png)
![2-[(3-bromobiphenyl-4-yl)oxy]-N-[2-(morpholin-4-ylcarbonyl)phenyl]acetamide](/img/structure/B250382.png)
![N-(2,5-dimethoxyphenyl)-4-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B250383.png)
![2-[(3-Ethoxyphenyl)carbamoyl]benzoic acid](/img/structure/B250385.png)
![N-{4-chloro-3-[(3-phenylpropanoyl)amino]phenyl}butanamide](/img/structure/B250386.png)
![N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-thiophenecarboxamide](/img/structure/B250387.png)
![2-fluoro-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B250388.png)
![4-propoxy-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B250389.png)
![2-(4-methoxyphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B250392.png)
